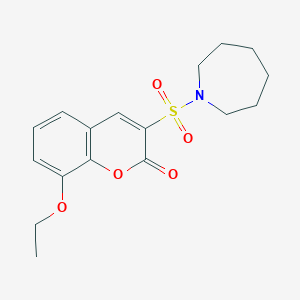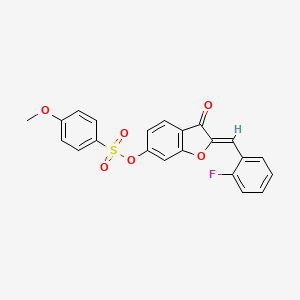
1-t-Butoxycarbonylazetedin-3-ylzinc iodide, 0.50 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-t-Butoxycarbonylazetedin-3-ylzinc iodide, 0.50 M in tetrahydrofuran (THF) is a specialized organozinc compound. It features a central zinc atom bonded to an iodide anion and a tert-butyl group attached to a carbonyl through an oxygen atom. This carbonyl group is further connected to an azetidin-3-yl moiety, a four-membered nitrogen-containing ring. This compound is primarily used as a nucleophilic reagent in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-t-Butoxycarbonylazetedin-3-ylzinc iodide can be synthesized through the reaction of 1-t-Butoxycarbonylazetidine with zinc iodide in the presence of a suitable solvent like THF. The reaction typically requires an inert atmosphere to prevent oxidation and moisture contamination .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure the absence of impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 1-t-Butoxycarbonylazetedin-3-ylzinc iodide primarily undergoes nucleophilic substitution reactions. It can react with various electrophiles, including alkyl halides, acyl chlorides, and epoxides.
Common Reagents and Conditions:
Reagents: Alkyl halides, acyl chlorides, epoxides.
Conditions: Typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products: The major products formed from these reactions are substituted azetidines, which can be further functionalized for various applications.
Applications De Recherche Scientifique
1-t-Butoxycarbonylazetedin-3-ylzinc iodide is used extensively in scientific research due to its unique reactivity:
Mécanisme D'action
The mechanism of action of 1-t-Butoxycarbonylazetedin-3-ylzinc iodide involves the nucleophilic attack of the carbon-zinc bond on electrophilic centers. The zinc atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic transformations to form carbon-carbon and carbon-heteroatom bonds.
Comparaison Avec Des Composés Similaires
1-t-Butoxycarbonylazetidine: Lacks the zinc iodide component, making it less reactive as a nucleophile.
1-t-Butoxycarbonylazetidin-3-ylmagnesium bromide: Similar reactivity but with magnesium instead of zinc, leading to different reactivity profiles and selectivity.
1-t-Butoxycarbonylazetidin-3-ylcopper iodide: Copper-based analog with distinct reactivity and applications.
Uniqueness: 1-t-Butoxycarbonylazetedin-3-ylzinc iodide is unique due to its high nucleophilicity and stability in THF. The presence of the zinc atom provides a balance between reactivity and stability, making it a valuable reagent in organic synthesis.
Propriétés
InChI |
InChI=1S/C8H14NO2.HI.Zn/c1-8(2,3)11-7(10)9-5-4-6-9;;/h4H,5-6H2,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAAQQBAJXGUAS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C[CH-]C1.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14INO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-phenylacetamide](/img/structure/B2918801.png)


![N-[2-[[4-[(3-Fluorophenyl)methyl]oxan-4-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2918807.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide](/img/structure/B2918808.png)
![2-(3-Hydroxypropyl)-6-(2-methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2918811.png)
![3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2918812.png)


![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2918817.png)
![4-{2-[6-(Morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2918818.png)
![N-{[benzyl(ethyl)carbamoyl]methyl}-3-(2-chloropyridin-4-yl)prop-2-enamide](/img/structure/B2918821.png)
![2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2918823.png)

